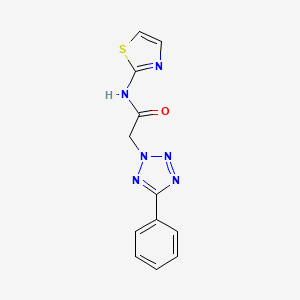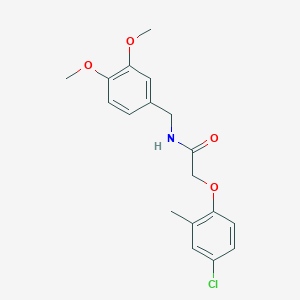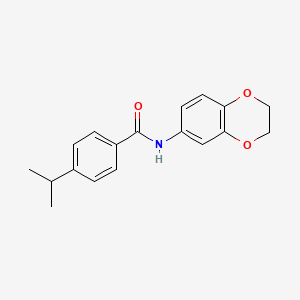
2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-1-(2-methylpiperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-1-(2-METHYLPIPERIDINO)-1-ETHANONE is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-1-(2-METHYLPIPERIDINO)-1-ETHANONE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS).
Alkylation: The brominated pyrazole is alkylated with an appropriate alkyl halide to introduce the methyl group.
Coupling with Piperidine: The final step involves coupling the brominated pyrazole with 2-methylpiperidine under basic conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups.
Reduction: Reduction reactions could target the bromine atom, potentially replacing it with a hydrogen atom.
Substitution: The bromine atom in the pyrazole ring is a reactive site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Oxidation of the methyl groups could lead to the formation of carboxylic acids.
Reduction: Reduction of the bromine atom would yield the corresponding hydrogenated pyrazole derivative.
Substitution: Substitution reactions would result in the replacement of the bromine atom with the nucleophile.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe in biochemical assays to study enzyme activity or protein interactions.
Medicine: Potentially useful in drug discovery and development, particularly for targeting specific biological pathways.
Industry: Could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-1-(2-METHYLPIPERIDINO)-1-ETHANONE would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-BROMO-1H-PYRAZOL-1-YL)-1-(2-METHYLPIPERIDINO)-1-ETHANONE: Similar structure but lacks the methyl group on the pyrazole ring.
2-(4-CHLORO-5-METHYL-1H-PYRAZOL-1-YL)-1-(2-METHYLPIPERIDINO)-1-ETHANONE: Similar structure but with a chlorine atom instead of bromine.
2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-1-(PIPERIDINO)-1-ETHANONE: Similar structure but lacks the methyl group on the piperidine ring.
Uniqueness
The presence of both the bromine atom and the methyl groups in 2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-1-(2-METHYLPIPERIDINO)-1-ETHANONE may confer unique chemical and biological properties, such as increased reactivity or specificity for certain biological targets.
Propiedades
Fórmula molecular |
C12H18BrN3O |
|---|---|
Peso molecular |
300.19 g/mol |
Nombre IUPAC |
2-(4-bromo-5-methylpyrazol-1-yl)-1-(2-methylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C12H18BrN3O/c1-9-5-3-4-6-15(9)12(17)8-16-10(2)11(13)7-14-16/h7,9H,3-6,8H2,1-2H3 |
Clave InChI |
TTWLZAIGKJOIFQ-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCCN1C(=O)CN2C(=C(C=N2)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methylpropanamide](/img/structure/B10964218.png)
![11,13-dimethyl-4-[5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10964219.png)

![1-(3-Chlorophenyl)-3-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]urea](/img/structure/B10964228.png)
![N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-4-chloro-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10964233.png)


![Azepan-1-yl[5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone](/img/structure/B10964246.png)
![1-(4-Ethylphenyl)-3-[4-(pyrrolidin-1-ylmethyl)phenyl]urea](/img/structure/B10964249.png)
![1-[4-(2-Chlorobenzyl)piperazin-1-yl]-3-(4-methoxyphenyl)propan-1-one](/img/structure/B10964252.png)

![2-nitro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B10964266.png)

